(R)-Norphenylephrine Hydrochloride Salt

描述

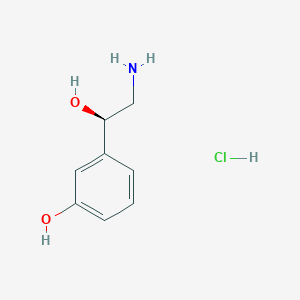

(R)-Norphenylephrine Hydrochloride Salt (CAS 15308-34-6) is a chiral β-adrenergic receptor agonist structurally related to phenylephrine. It is characterized by the absence of a methyl group on the aminoethyl side chain compared to phenylephrine, resulting in the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol . It is primarily used as a reference standard in pharmaceutical quality control to monitor impurities in phenylephrine formulations . The compound is stored at -20°C to ensure stability .

属性

分子式 |

C8H12ClNO2 |

|---|---|

分子量 |

189.64 g/mol |

IUPAC 名称 |

3-[(1R)-2-amino-1-hydroxyethyl]phenol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 |

InChI 键 |

OWMFSWZUAWKDRR-QRPNPIFTSA-N |

手性 SMILES |

C1=CC(=CC(=C1)O)[C@H](CN)O.Cl |

规范 SMILES |

C1=CC(=CC(=C1)O)C(CN)O.Cl |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

Classical Synthetic Route via Nitro Compound Reduction

One established method starts from m-hydroxybenzaldehyde as the key raw material. The process involves three main steps:

Step 1: Nitromethane Addition

Under basic conditions using sodium methoxide or potassium hydroxide, m-hydroxybenzaldehyde undergoes a Henry-type addition reaction with nitromethane to form 3-(1-hydroxy-2-nitroethyl)phenol as an intermediate. This step is performed typically at low temperatures (0°C) and then stirred overnight at room temperature to complete the addition.Step 2: Catalytic Hydrogenation

The nitro group of the intermediate is reduced to an amine by catalytic hydrogenation using palladium on carbon (Pd/C) catalyst in anhydrous methanol at room temperature and atmospheric pressure. Stirring for 10–20 hours ensures complete reduction.Step 3: Hydrochloride Salt Formation

The crude amine product is dissolved in dry ethyl acetate and treated with dry hydrogen chloride gas to form the hydrochloride salt of norphenylephrine.

This method is noted for its simplicity, use of readily available starting materials, and suitability for large-scale production. The overall yield reported is approximately 70% for the intermediate and 95% for the hydrogenation step, indicating high efficiency.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | m-Hydroxybenzaldehyde + Nitromethane, NaOMe/KOH, 0°C to RT overnight | 3-(1-hydroxy-2-nitroethyl)phenol (Intermediate) | 70.1 |

| 2 | Pd/C catalyst, anhydrous MeOH, H2, RT, 10-20 h | Crude amine | 95 |

| 3 | Dry ethyl acetate, dry HCl gas | (R)-Norphenylephrine Hydrochloride Salt | Quantitative |

Asymmetric Synthesis via Hydrolytic Kinetic Resolution of Styrene Oxide Derivative

A more advanced and enantioselective method involves the asymmetric synthesis of (R)-Norphenylephrine Hydrochloride based on hydrolytic kinetic resolution of a racemic styrene oxide intermediate:

- Protection of m-hydroxybenzaldehyde as methoxyethoxymethyl ether to prevent side reactions.

- Epoxidation of the protected styrene derivative to yield racemic styrene oxide.

- Hydrolytic kinetic resolution using a chiral cobalt(III) complex catalyst, which selectively hydrolyzes the (S)-enantiomer, leaving the (R)-styrene oxide in high enantiomeric excess (up to 95% ee).

- Subsequent transformation of the (R)-styrene oxide to (R)-Norphenylephrine Hydrochloride via standard functional group manipulations.

This method provides a high enantiomeric purity product, which is crucial for pharmacological efficacy and regulatory compliance in chiral drugs. The process is more complex but offers better control over stereochemistry compared to racemic syntheses followed by resolution.

Pharmaceutical Grade Purification and Characterization

The final this compound is typically isolated as a white or almost white crystalline powder, freely soluble in water and ethanol, with a melting point around 143 °C (free base) or 171–176 °C (hydrochloride salt).

Quality control includes:

- Optical rotation measurement to confirm stereochemistry (specific rotation −53 to −57°).

- Thin-layer chromatography (TLC) and liquid chromatography for purity and related substances.

- Infrared spectroscopy (IR) for chemical identity confirmation.

- Colorimetric tests such as copper sulfate and sodium hydroxide reaction yielding characteristic violet coloration.

Comparative Table of Preparation Methods

| Feature | Classical Nitro Reduction Method | Asymmetric Hydrolytic Kinetic Resolution Method |

|---|---|---|

| Starting Material | m-Hydroxybenzaldehyde | m-Hydroxybenzaldehyde (protected) |

| Key Intermediate | 3-(1-hydroxy-2-nitroethyl)phenol | Racemic styrene oxide derivative |

| Catalysts/Reagents | Pd/C catalyst, NaOMe or KOH, HCl gas | Chiral cobalt(III) complex, NaH, trimethylsulfoxonium iodide |

| Reaction Conditions | Room temperature, atmospheric pressure | Low temperature (0°C), controlled stirring |

| Enantiomeric Purity | Racemic or resolved post-synthesis | High enantiomeric excess (up to 95% ee) |

| Yield | Intermediate ~70%, hydrogenation ~95% | Moderate yields, but high purity |

| Scalability | Suitable for large-scale production | More complex, suitable for specialized synthesis |

| Advantages | Simple, cost-effective | High stereoselectivity, regulatory preferred |

| Disadvantages | Requires resolution for enantiomeric purity | More steps, specialized catalysts required |

化学反应分析

Types of Reactions

®-Norphenylephrine Hydrochloride Salt undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Yields alcohols and other reduced forms.

Substitution: Results in various substituted derivatives depending on the reagent used.

科学研究应用

Medical Applications

1.1 Treatment of Hypotension

(R)-Norphenylephrine Hydrochloride Salt is predominantly used as an α-adrenergic receptor agonist, which stimulates vasoconstriction and increases peripheral resistance, thereby elevating blood pressure. It is particularly effective in treating hypotension during surgical procedures or in critically ill patients .

1.2 Comparison with Other Agents

In clinical settings, norfenefrine has been compared to other sympathomimetics like midodrine. Studies indicate that while it may be similarly effective, its pharmacokinetics and side effect profiles can differ significantly .

Pharmacological Insights

2.1 Mechanism of Action

(R)-Norphenylephrine acts primarily on the α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism is crucial in managing acute hypotensive episodes .

2.2 Pharmacodynamics

The compound exhibits a predicted log P value between -0.28 and -0.95, indicating its hydrophilic nature, which influences its absorption and distribution in the body .

Analytical Applications

3.1 Quality Control in Pharmaceuticals

Norphenylephrine Hydrochloride is utilized as a certified reference material in pharmaceutical testing. Its purity and concentration are critical for ensuring the efficacy of formulations that include this compound .

3.2 Analytical Techniques

Several analytical methods have been employed for the quantification of (R)-Norphenylephrine Hydrochloride in pharmaceutical preparations:

- High-Performance Liquid Chromatography (HPLC) : Widely used for its sensitivity and specificity.

- UV/VIS Spectrophotometry : A common method for routine analysis due to its simplicity and cost-effectiveness .

Case Studies

作用机制

The mechanism of action of ®-Norphenylephrine Hydrochloride Salt involves its interaction with adrenergic receptors, particularly the alpha-1 adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptor signaling pathway, leading to vasoconstriction and increased blood pressure. This mimics the action of endogenous catecholamines like norepinephrine, making it useful in medical applications.

相似化合物的比较

Phenylephrine Hydrochloride (CAS 61-76-7)

Structural Differences :

- Phenylephrine contains a methyl group on the aminoethyl side chain, giving it the formula C₉H₁₄ClNO₂ (MW: 203.67 g/mol) .

- Norphenylephrine lacks this methyl group, leading to reduced steric hindrance and altered receptor binding.

Pharmacological Activity :

- Phenylephrine is a potent α₁-adrenergic agonist used as a decongestant. Its methyl group enhances receptor affinity and metabolic stability .

- Norphenylephrine exhibits lower α₁-agonist activity due to the absence of the methyl group, making it less therapeutically effective but significant as a metabolite or impurity .

Analytical Differentiation :

- Chromatographic Retention: In HPLC (Pharmacopeial Forum PF 43(1)), Norphenylephrine elutes earlier (retention time: 0.37) compared to Phenylephrine (retention time: 0.40), reflecting differences in polarity .

- Purity Standards :

| Compound | Purity Range (USP) | Key Impurities |

|---|---|---|

| Phenylephrine HCl | 97.5–102.5% | Norphenylephrine, Benzyl derivatives |

| (R)-Norphenylephrine HCl | ≥98% (reference standard) | N/A |

Norfenefrine Hydrochloride (CAS 4779-94-6)

Other Related Compounds

- 4-Hydroxyindole Trione and Benzyl Derivatives: Co-eluting impurities in Phenylephrine formulations, requiring baseline separation from Norphenylephrine in HPLC .

- N-Methylated Analogs: Compounds like Metaraminol (additional hydroxyl group) or Epinephrine (catechol structure) exhibit distinct receptor selectivity and metabolic pathways.

Analytical and Regulatory Considerations

Chromatographic Methods

- System Suitability: USP methods mandate baseline separation between Norphenylephrine and Phenylephrine using buffered mobile phases (e.g., phosphate buffer with acetonitrile gradients) .

- Detection Limits: Norphenylephrine is quantified at 0.05 mg/mL in impurity profiling .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended by USP standards to determine the purity of (R)-Norphenylephrine Hydrochloride Salt?

- Methodology : The United States Pharmacopeia (USP) specifies reverse-phase HPLC for purity analysis. The chromatographic system uses a mixture of buffer solutions (e.g., sodium perchlorate and phosphoric acid in water) with a C18 column. System suitability requires resolution ≥2.0 between (R)-Norphenylephrine and related impurities, tailing factor ≤2.0, and RSD ≤2.0% for replicate injections. Quantification is achieved using USP reference standards (e.g., USP Norphenylephrine Hydrochloride RS) .

- Acceptance Criteria : Purity should be 97.5–102.5% on a dried basis, validated via infrared spectroscopy, specific rotation, and loss on drying .

Q. What are the optimal storage conditions to ensure the stability of this compound?

- Protocol : Store in tightly sealed, light-resistant containers at controlled room temperature (20–25°C). Avoid exposure to moisture and oxidizing agents, as degradation can occur under humid or oxidative conditions .

Q. How is the stereochemical integrity of this compound confirmed experimentally?

- Procedure : Measure specific optical rotation using a polarimeter. The prepared sample should exhibit a specific rotation between -538° and -578° at 589 nm (sodium D-line). Deviations indicate potential racemization or contamination with the (S)-enantiomer .

Advanced Research Questions

Q. How can HPLC methods resolve co-eluting structural analogs or enantiomers of this compound?

- Optimization Strategy : Adjust mobile phase composition (e.g., acetonitrile-to-buffer ratio) and column temperature to enhance separation. Use chiral stationary phases or derivatization with chiral reagents for enantiomeric resolution. Validate using spiked samples containing known impurities (e.g., benzylphenylephrine base) .

- Troubleshooting : If resolution is inadequate, re-optimize gradient elution or switch to ultra-high-performance liquid chromatography (UHPLC) for higher sensitivity .

Q. What synthetic strategies ensure high enantiomeric excess in the preparation of this compound?

- Chiral Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to favor the (R)-enantiomer. Monitor intermediate stereochemistry via chiral HPLC or NMR. Post-synthesis, confirm enantiopurity using deuterated internal standards (e.g., (R)-Phenylephrine Hydrochloride-[2H3]) for quantitative analysis .

- Quality Control : Validate synthetic batches against USP reference standards and assess residual solvents via gas chromatography .

Q. How should researchers reconcile contradictory purity results from orthogonal analytical techniques (e.g., HPLC vs. IR spectroscopy)?

- Root-Cause Analysis : Cross-validate methods using standardized protocols. For example, if HPLC indicates impurities undetected by IR, perform mass spectrometry (LC-MS) to identify non-UV-active contaminants. Verify sample preparation consistency (e.g., drying to remove moisture interference) .

- Resolution : Use tiered testing—prioritize USP-compliant HPLC for regulatory acceptance but supplement with elemental analysis or nuclear magnetic resonance (NMR) for structural confirmation .

Key Notes

- Safety : Handle in fume hoods to avoid inhalation; use nitrile gloves and lab coats .

- Validation : Always include system suitability tests (e.g., resolution, tailing factor) in HPLC runs .

- Advanced Tools : Stable isotope-labeled internal standards (e.g., [13C,2H3]-labeled analogs) improve quantification accuracy in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。